

ARD-61: A Technical Guide to Target Engagement and Binding Affinity

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Compound of Interest

Compound Name: ARD-61

Cat. No.: B13466726

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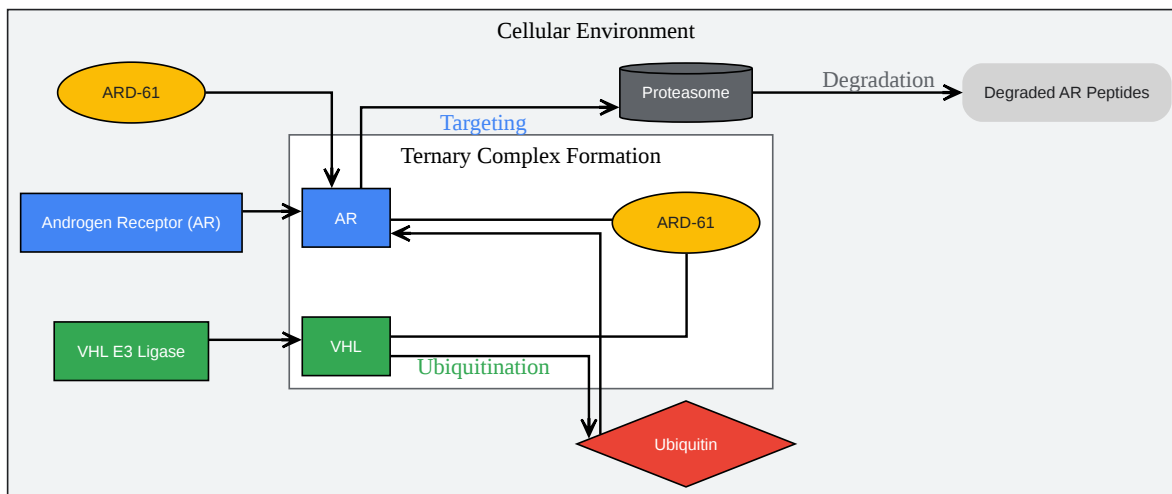
For Researchers, Scientists, and Drug Development Professionals

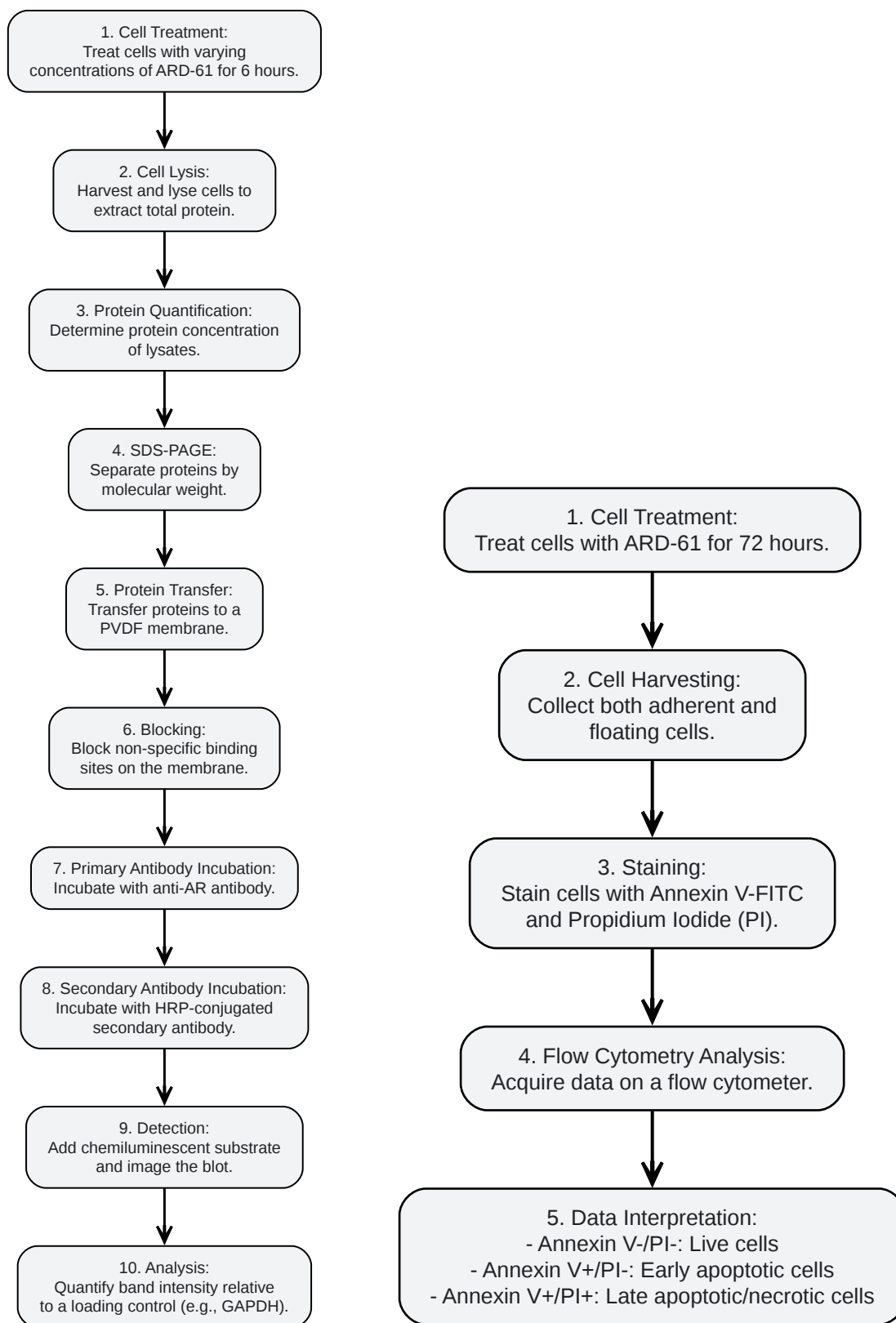
Executive Summary

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in various cancers, notably prostate and breast cancer. This document provides a comprehensive technical overview of **ARD-61**, detailing its mechanism of action, target engagement, and binding affinity as demonstrated through a series of preclinical studies. Quantitative data from these studies are presented to illustrate its efficacy in vitro and in vivo. Detailed methodologies for the key experiments are provided to enable replication and further investigation.

Mechanism of Action: Targeted Protein Degradation

ARD-61 functions as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the cell's native proteasome machinery. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely. The degradation of AR leads to the inhibition of AR signaling pathways, resulting in cell cycle arrest and apoptosis in AR-positive cancer cells.





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